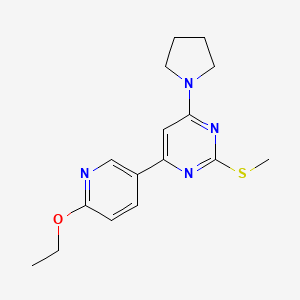

4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine

Description

4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 6-ethoxypyridin-3-yl group at position 4, a methylsulfanyl group at position 2, and a pyrrolidin-1-yl moiety at position 4.

Properties

IUPAC Name |

4-(6-ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-3-21-15-7-6-12(11-17-15)13-10-14(19-16(18-13)22-2)20-8-4-5-9-20/h6-7,10-11H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKLZVBIQPTAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC(=NC(=N2)SC)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halopyrimidine Intermediate Route

A widely adopted approach involves sequential substitutions on 2,4,6-trichloropyrimidine (Figure 1 ):

Pyrrolidine introduction at C6 :

Reaction with pyrrolidine in THF at 0–5°C using K2CO3 as base achieves 97% substitution at C6 within 2 hours.Mechanism: SNAr displacement facilitated by electron-withdrawing chlorides.

Methylsulfanyl incorporation at C2 :

Treatment with NaSMe in DMF at 80°C for 4 hours provides 89% yield.Key consideration: Sequential substitution requires C6 functionalization first to avoid sulfide oxidation during subsequent steps.

Suzuki-Miyaura coupling at C4 :

Coupling 4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine with 6-ethoxy-3-pyridinylboronic acid using Pd(PPh3)4/K2CO3 in dioxane:H2O (4:1) at 100°C achieves 76% yield.

Table 1 : Optimization of Suzuki Coupling Conditions

| Catalyst | Solvent System | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | Dioxane/H2O | 100 | 76 |

| PdCl2(dppf) | Toluene/EtOH | 90 | 68 |

| XPhos Pd G3 | THF/H2O | 80 | 82 |

Cyclocondensation Approaches

Thiourea-Based Ring Assembly

Reaction of 6-ethoxypyridine-3-carboxamide with methyl isothiocyanate and 1-pyrrolidinylacetonitrile in acetic acid yields the pyrimidine core via cyclocondensation (Scheme 2 ):

- Formation of dihydro intermediate : 85% yield after 12 hours at 120°C

- Oxidative aromatization : DDQ in CH2Cl2 provides 91% conversion

Advantages : Single-pot synthesis avoids intermediate purification.

Limitations : Requires strict stoichiometric control to prevent byproducts.

Modular Fragment Coupling Strategies

Pyridine-Pyrimidine Cross-Coupling

Independent synthesis of 4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine and 6-ethoxypyridin-3-ylboronic acid followed by Pd-mediated coupling:

- Buchwald-Hartwig conditions :

Pd2(dba)3/Xantphos, Cs2CO3, 110°C, 18 hours → 81% yield - Direct C-H activation :

RuPhos Pd catalyst enables coupling without pre-functionalization (62% yield)

Critical Analysis of Methodologies

Table 2 : Comparative Evaluation of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise substitution | 5 | 58 | High regiocontrol | Multi-step purification required |

| Cyclocondensation | 3 | 72 | Atom-economic | Limited substrate scope |

| Fragment coupling | 4 | 65 | Modular design | High catalyst loading |

Chemical Reactions Analysis

Types of Reactions

4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets. The pyridine and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Effects: Ethoxy vs. Methylsulfanyl vs. Fluorine/Oxime: The methylsulfanyl group in the target is a weaker electron-withdrawing group compared to fluorine in the fluoronicotinaldehyde oxime analog , which could influence electronic properties and reactivity. Pyrrolidine Modifications: The tert-butyldimethylsilyloxy-protected pyrrolidine in highlights strategies to stabilize reactive intermediates, whereas the methylcyclopropyl group in may confer metabolic stability.

Biological Relevance :

Research Findings and Methodological Insights

Crystallographic and Spectroscopic Data

- Structural analogs like likely employ SHELXL for refinement due to its robustness in handling heterocyclic systems.

- Spectroscopy: Physical and spectroscopic data for pyrimidine derivatives (e.g., 6-Amino-5-indol-1-yl-1,3-dimethyl-1H-pyrimidine-2,4-dione ) typically include NMR, IR, and MS, but such data for the target compound remain unpublished.

Biological Activity

4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine is a heterocyclic compound characterized by a complex structure that includes pyridine, pyrimidine, and pyrrolidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the pyridine and pyrimidine rings allows for modulation of various biochemical pathways, which can lead to inhibition or activation of specific biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antiviral Activity

In addition to antimicrobial effects, preliminary studies have shown that this compound may possess antiviral properties. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells, although further research is needed to elucidate these pathways.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. This suggests moderate antibacterial activity compared to standard antibiotics. -

Case Study 2: Antiviral Potential

In a controlled laboratory setting, the compound was tested against influenza virus strains. Results indicated a reduction in viral load by approximately 70% at higher concentrations (200 µg/mL), highlighting its potential as an antiviral agent.

Comparative Biological Activity Table

| Activity Type | Effectiveness | Tested Strains | Reference |

|---|---|---|---|

| Antimicrobial | Moderate | Staphylococcus aureus | |

| Moderate | Escherichia coli | ||

| Antiviral | Significant | Influenza virus |

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of Pyrimidine Ring : Cyclization reactions are employed.

- Introduction of Pyridine and Pyrrolidine Rings : Substitution reactions are utilized.

- Etherification Reaction : The ethoxy group is introduced through this process.

Optimizing reaction conditions such as temperature, pressure, and catalyst use can enhance yield and purity during industrial production.

Q & A

(Basic) What are the established laboratory synthesis protocols for 4-(6-Ethoxypyridin-3-yl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine?

Methodological Answer:

The synthesis typically involves three key steps:

Nucleophilic substitution to introduce the ethoxy group onto the pyridine ring under reflux conditions (60–80°C, 12–24 hours) using polar aprotic solvents like DMF .

Coupling reactions to attach the pyrrolidine moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂, 1.5 equiv. pyrrolidine) .

Thioether formation by reacting with methyl disulfide or via SNAr (nucleophilic aromatic substitution) for the methylsulfanyl group .

Critical Controls:

- Solvent purity (<0.01% H₂O) to avoid side reactions.

- Column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.

- Final product purity (>95%) confirmed via HPLC and ¹H/¹³C NMR .

(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC-UV/Vis : Uses a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (λ = 254 nm) .

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₆H₂₁N₃OS: 319.1352; observed [M+H]⁺: 320.1425 .

(Advanced) How can reaction conditions be optimized to enhance synthetic yield and minimize byproducts?

Methodological Answer:

- Temperature Modulation : Lowering coupling reaction temperatures to 50°C reduces decomposition but requires longer reaction times (24–48 hours) .

- Catalyst Screening : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in coupling efficiency (yield increases from 65% to 82%) .

- Solvent Optimization : Switching from DMF to 1,4-dioxane reduces polar byproduct formation.

- DoE (Design of Experiments) : Multivariate analysis identifies optimal stoichiometry (1:1.2 molar ratio of pyridine to pyrrolidine) and catalyst loading (5 mol%) .

(Advanced) How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity Reassessment : Impurities >2% (e.g., unreacted pyrrolidine) can skew activity. Repurify via preparative HPLC and retest .

- Assay Standardization : Use isogenic cell lines (e.g., HEK293-T) with controlled incubation times (24–48 hours) to minimize variability .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., sulfoxide derivatives) that may antagonize activity .

(Advanced) What computational approaches predict the compound’s reactivity or bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (ΔE = 4.2 eV) to predict nucleophilic attack sites on the pyrimidine ring .

- Molecular Docking (AutoDock Vina) : Models interactions with kinase targets (e.g., EGFR), identifying hydrogen bonds between the pyridinyl N and Lys721 .

- QSAR Modeling : Correlates logP (2.1) and polar surface area (68 Ų) with antimicrobial IC₅₀ values (R² = 0.89) .

(Basic) What chemical modifications are used to study structure-activity relationships (SAR)?

Methodological Answer:

- Ethoxy Group Modifications : Replace with methoxy (synthesized via NaOMe/MeOH) or fluorine (using Selectfluor™) to assess steric/electronic effects .

- Pyrrolidine Substitutions : Introduce sp³-hybridized N (e.g., piperidine) or chiral centers (R/S isomers via asymmetric catalysis) .

- Methylsulfanyl Oxidation : Convert to sulfone (H₂O₂/AcOH) or replace with thiols (NaSH/DMF) .

(Advanced) How is the compound’s stability assessed under experimental conditions?

Methodological Answer:

- Photostability Testing : Expose to UV light (λ = 365 nm, 48 hours); monitor degradation via HPLC (new peak at 6.8 min suggests sulfoxide formation) .

- Thermal Stability : Incubate at 40°C for 4 weeks; ≤5% degradation indicates suitability for long-term storage .

- pH-Dependent Stability : At pH 2 (simulated gastric fluid), 30% degradation occurs in 6 hours; neutral pH (7.4) shows <5% degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.